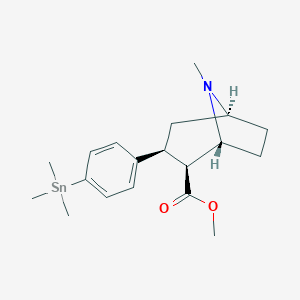
Tms-ct
Übersicht
Beschreibung
TMS-CT is a thin wall, lightweight, fast recovery 3:1 shrink ratio sleeve . It is suitable for a wide variety of applications including aerospace, military, industrial, transport, and energy .
Synthesis Analysis
The synthesis of TMS devices has been discussed in several studies . One study presents a smart approach for synthesizing trimethyl ethoxysilane–decorated magnetic-core silica-nanoparticles (TMS-mcSNPs) . The magnetite core was synthesized using the modified Mössbauer method, and the Stöber method was employed to coat the magnetic particles .
Molecular Structure Analysis
A study used a comprehensive dataset of GC–MS spectra of trimethylsilyl derivatives and their molecular structures, derived from a large commercially available MS library, to train a model that maps between spectra and molecular structures .
Chemical Reactions Analysis
Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . An example of such trimethylsilylation is mentioned in the Brassicasterol article .
Physical And Chemical Properties Analysis
The physical properties of TMS-CT are important parameters in the biological evaluation of materials . TMS-CT is a heat shrinkable wire marker made from durable, flame retardant, heat shrinkable polyolefin .
Wissenschaftliche Forschungsanwendungen
TMS as a Non-invasive Brain Study Tool
Transcranial Magnetic Stimulation (TMS) has become an essential non-invasive tool for studying the human brain. It generates a pulsed magnetic field that can temporarily excite or inhibit specific brain areas. For instance, TMS of the motor cortex can induce muscle twitch or block movement, while stimulation of the occipital cortex can create visual effects like phosphenes or scotomas. Moreover, TMS can modify brain functioning beyond the stimulation period, showing potential for therapeutic applications (Hallett, 2000).
TMS in Clinical Neurophysiology and Neuropsychiatric Research
TMS is widely used in clinical neurophysiology for tasks like rehabilitation and intraoperative monitoring. Its integration with MRI and neuronavigation allows precise mapping of motor output to specific body regions. TMS is also valuable for studying excitatory/inhibitory intracortical circuits and brain physiology in various neuropsychiatric diseases. It has opened new avenues in psychophysiology research, particularly in understanding brain-behavior relationships. Emerging research fields like TMS-EEG co-registration are promising for evaluating corticocortical connectivity and brain reactivity (Rossini & Rossi, 2007).
Innovative Tools for TMS-based Research
Innovative tools are being developed to aid researchers in designing and analyzing TMS studies. These tools offer flexibility in research design, from data acquisition to statistical analysis, and can assist in diagnostic processes using machine learning techniques. Such advancements facilitate more efficient and effective use of TMS in scientific research (Giordano et al., 2012).
TMS Combined with Functional MRI in Brain Connectivity Studies
Combining TMS with resting state functional magnetic resonance imaging (fcMRI) is a significant step forward in measuring and manipulating brain connectivity. This combination is crucial in clinical applications, such as using fcMRI to guide TMS targeting and modulating pathological network interactions identified with fcMRI. This approach is anticipated to enhance the diagnosis and treatment of neurological and psychiatric disorders (Fox et al., 2012).
Safety and Ethical Considerations
While TMS shows great promise, it is crucial to adhere to safety guidelines and ethical considerations. The consensus on safety guidelines addresses the risks of conventional TMS protocols, emerging TMS interventions, and applications in neuroimaging environments. These guidelines are essential for maintaining the safety and effectiveness of TMS in research and clinical settings (Rossi et al., 2009).
Modulating Brain Connectivity and Function
TMS has been shown to induce changes in brain connectivity and function. For example, theta-burst repetitive TMS can result in long-lasting decreases in cortical excitability indices and alterations in behavioral task performance, as revealed through EEG-based functional connectivity analysis (Shafi et al., 2013).
Zukünftige Richtungen
The future directions of TMS-CT include the development of neuroimaging techniques aimed to elucidate the functional organization and neuronal networks of the brain . There is a growing body of preliminary research describing the successful use of optical neuroimaging methods to predict TMS outcomes and elucidate the mechanisms relevant to psychiatric disease and recovery .
Eigenschaften
IUPAC Name |
methyl (1R,2S,3S,5S)-8-methyl-3-(4-trimethylstannylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20NO2.3CH3.Sn/c1-17-12-8-9-14(17)15(16(18)19-2)13(10-12)11-6-4-3-5-7-11;;;;/h4-7,12-15H,8-10H2,1-2H3;3*1H3;/t12-,13+,14+,15-;;;;/m0..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKXLRZDWPQUMD-AURCBSNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)[Sn](C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)[Sn](C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Azabicyclo(3.2.1)octane-2-carboxylic acid, 8-methyl-3-(4-(trimethylstannyl)phenyl)-, methyl ester, (1R,2S,3S,5S)- | |
CAS RN |
158111-10-5 | |
| Record name | Tms-ct | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158111105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TMS-CT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6PCO2A7B9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



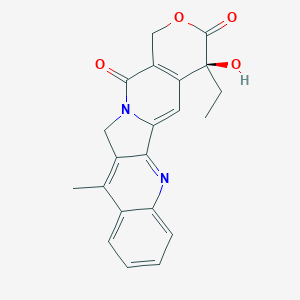
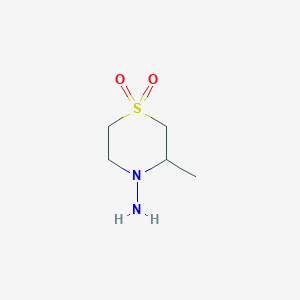
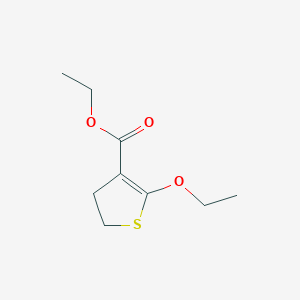
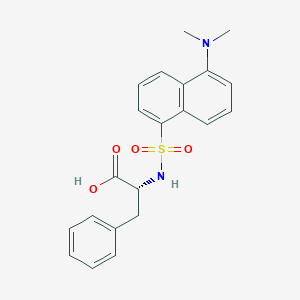
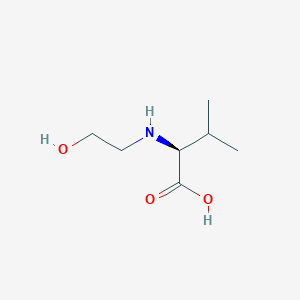
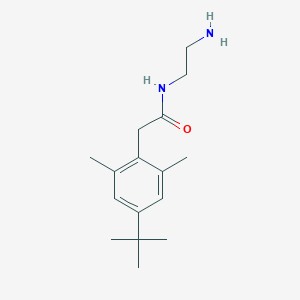
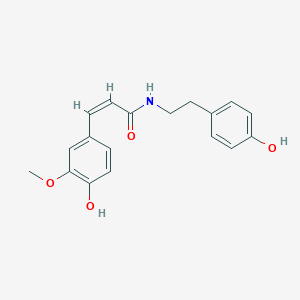
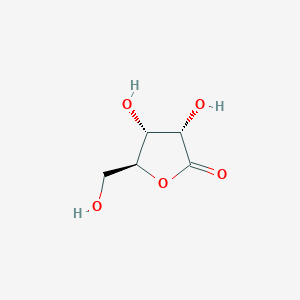
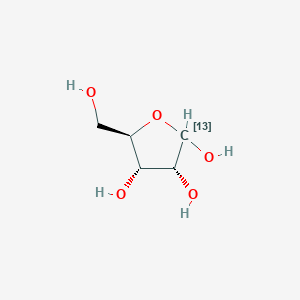
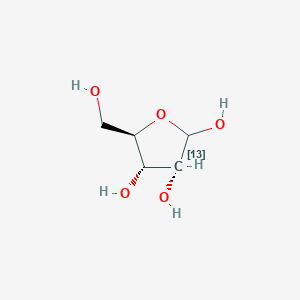
![Sodium;25,26,27,28-tetrahydroxy-11,17,23-trisulfopentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5-sulfonate](/img/structure/B119419.png)
![2-Ethoxy-3-methyl-5H-benzo[7]annulene](/img/structure/B119421.png)

